5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a bicyclic thiazolo[3,2-b][1,2,4]triazol-6-ol core with a hydroxyl group at position 5. At position 5, it bears a methyl group substituted with a 3-methoxyphenyl ring and a 4-phenylpiperazinyl moiety. The hydroxyl group at position 6 may enhance solubility and hydrogen-bonding capacity.
Propriétés
IUPAC Name |
5-[(3-methoxyphenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-29-18-9-5-6-16(14-18)19(20-21(28)27-22(30-20)23-15-24-27)26-12-10-25(11-13-26)17-7-3-2-4-8-17/h2-9,14-15,19,28H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONXXRSVQTYLHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under reflux conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with a suitable halogenated precursor.
Final Coupling with the Methoxyphenyl Group: The final step involves coupling the intermediate with 3-methoxyphenylboronic acid using palladium-catalyzed cross-coupling reactions such as Suzuki coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychological disorders.
Mécanisme D'action
The mechanism of action of 5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Modifications at Position 5
The 5-position substituents significantly influence biological activity and physicochemical properties. Key analogs include:
Key Observations :
Key Observations :
Q & A
Q. Table 1: Functional Groups and Pharmacological Roles
| Group | Role | Reference |
|---|---|---|
| Thiazolo-triazole core | Enhances binding to enzymes/receptors via heteroatom interactions | |
| 3-Methoxyphenyl | Improves lipophilicity and membrane permeability | |
| 4-Phenylpiperazine | Targets CNS receptors (e.g., 5-HT1A, D2) |
Basic: What are the standard synthetic routes, and what parameters critically affect yield and purity?
Answer:
Synthesis typically involves multi-step reactions:
Core formation : Cyclization of thiazole and triazole precursors under reflux in ethanol or acetonitrile .
Substituent coupling : Mannich-type reactions or nucleophilic substitution to attach the 3-methoxyphenyl and piperazine groups .
Purification : Column chromatography or recrystallization in methanol/chloroform mixtures .
Q. Critical Parameters :
- Temperature : Optimal cyclization occurs at 80–100°C; higher temperatures degrade sensitive groups .
- Catalysts : Triethylamine or DMF improves coupling efficiency .
- Reaction time : Over 12 hours for cyclization steps to ensure completion .
Q. Table 2: Synthesis Optimization
| Step | Optimal Conditions | Yield Range | Purity |
|---|---|---|---|
| Cyclization | 80°C, DMF, 12h | 60–75% | >90% |
| Piperazine coupling | RT, triethylamine, 6h | 50–65% | 85–90% |
| Purification | Methanol/chloroform (3:1) | – | >95% |
Basic: Which spectroscopic techniques are essential for characterization, and how are data interpreted?
Answer:
- 1H/13C NMR : Confirms substituent integration and stereochemistry.
- Key signals : Thiazole protons (δ 7.2–7.5 ppm), piperazine methylenes (δ 2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]+: ~480–500 Da) .
- IR spectroscopy : Identifies hydroxyl (3200–3400 cm⁻¹) and C-N stretches (1250–1350 cm⁻¹) .
Methodological Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
Advanced: How can computational modeling guide the design of derivatives with enhanced activity?
Answer:
- Molecular docking : Predict binding affinity to targets (e.g., 5-HT1A or kinases) using software like AutoDock Vina.
- QSAR modeling : Correlate substituent electronegativity with IC50 values to prioritize derivatives .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns to validate binding modes .
Q. Table 3: Computational Insights
| Target | Key Interaction | Predicted ΔG (kcal/mol) |
|---|---|---|
| 5-HT1A receptor | Triazole N-H…His394 hydrogen bond | -9.2 |
| EGFR kinase | Methoxyphenyl π-stacking with Phe723 | -8.7 |
Advanced: How do structural modifications influence biological activity?
Answer:
- Piperazine substituents : Fluorophenyl groups enhance CNS penetration but reduce solubility .
- Methoxy position : Para-methoxy on phenyl improves anticancer activity vs. meta .
- Thiazole substitution : Methyl at position 2 increases metabolic stability .
Case Study : Replacing 4-phenylpiperazine with 4-(4-fluorophenyl)piperazine in a derivative increased 5-HT1A affinity by 3-fold .
Advanced: How to resolve contradictions in reported biological activities?
Answer: Contradictions often arise from:
- Assay variability : Use standardized protocols (e.g., MTT for cytotoxicity, 72h incubation ).
- Substituent effects : Compare derivatives with controlled modifications (e.g., halogen vs. methoxy).
- Data normalization : Express IC50 values relative to positive controls (e.g., doxorubicin for cytotoxicity) .
Example : A compound showed 10 µM IC50 in one study (pH 7.4) but was inactive in another (pH 6.5) due to protonation differences .
Advanced: What in vitro assays are suitable for studying mechanism of action?
Answer:
- Enzyme inhibition : Measure kinase activity via ADP-Glo™ assay .
- Receptor binding : Radioligand displacement (e.g., [3H]-8-OH-DPAT for 5-HT1A) .
- Apoptosis assays : Annexin V/PI staining with flow cytometry .
Q. Optimization Tips :
- Use 1% DMSO as a vehicle control to avoid solvent toxicity .
- Validate target engagement via Western blotting (e.g., p-ERK for receptor activation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
